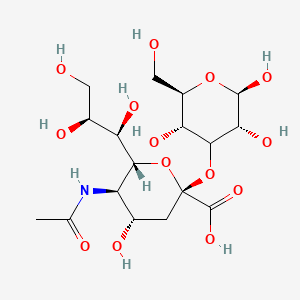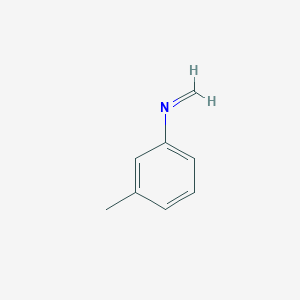
3-methyl-N-methyleneaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-methyleneaniline is an organic compound with the chemical formula C8H9N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and an additional methyl group is attached to the benzene ring. This compound is a colorless viscous liquid that turns brown when exposed to air .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-methyleneaniline can be achieved through the methylation of aniline using methanol. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . The reaction proceeds through a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal catalysts and high temperatures to achieve efficient methylation. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-methyl-N-methyleneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated derivatives of the benzene ring.
科学研究应用
3-methyl-N-methyleneaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used as a latent and coupling solvent in various industrial processes.
作用机制
The mechanism of action of 3-methyl-N-methyleneaniline involves its interaction with molecular targets and pathways in biological systems. The compound can act as an agonist or antagonist at specific receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, leading to changes in cellular signaling pathways .
相似化合物的比较
Similar Compounds
Aniline: The parent compound, with a hydrogen atom on the nitrogen.
N-methylaniline: A derivative with a single methyl group on the nitrogen.
Dimethylaniline: A derivative with two methyl groups on the nitrogen.
Uniqueness
3-methyl-N-methyleneaniline is unique due to the presence of both a methyl group on the nitrogen and an additional methyl group on the benzene ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
属性
分子式 |
C8H9N |
|---|---|
分子量 |
119.16 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C8H9N/c1-7-4-3-5-8(6-7)9-2/h3-6H,2H2,1H3 |
InChI 键 |
SKTYICDIPDLPIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)


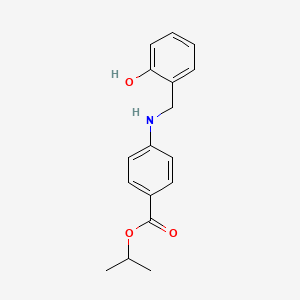

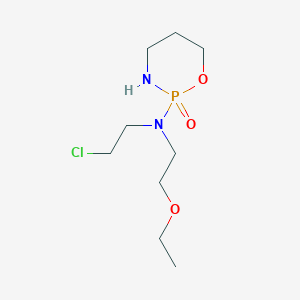
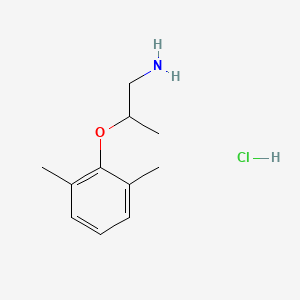
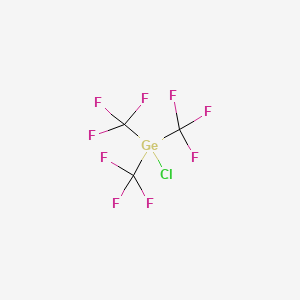
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
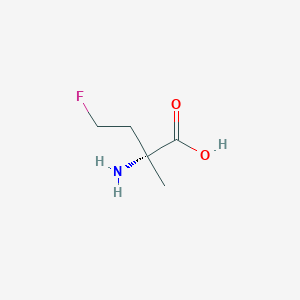
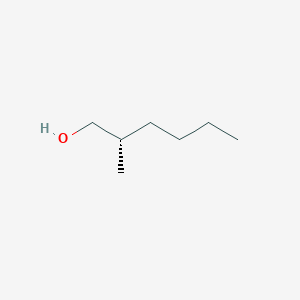
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
